REACTION_CXSMILES
|
[CH2:1]([O:3][P:4]([C:9]([F:19])([F:18])[C:10]1[CH:15]=[CH:14][C:13]([CH:16]=[O:17])=[CH:12][CH:11]=1)(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2].CC(C)=[O:22].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[CH2:1]([O:3][P:4]([C:9]([F:19])([F:18])[C:10]1[CH:15]=[CH:14][C:13]([C:16]([OH:22])=[O:17])=[CH:12][CH:11]=1)([O:5][CH2:6][CH3:7])=[O:8])[CH3:2] |f:1.2.3|
|
Name
|
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)C(C1=CC=C(C=C1)C=O)(F)F
|
Name
|
Jones reagent
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of ethanol (5 mL)
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated under reduced pressure to 5 mL
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water (2×20 mL), saturated sodium chloride (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(=O)(OCC)C(C1=CC=C(C(=O)O)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 268 mg | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |